Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is used in the synthesis of complex organic compounds. For instance, it has been involved in the synthesis and characterization of various Schiff base compounds, which are crucial in medicinal chemistry and material science. These compounds are characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular and Crystal Structure Analysis
- This chemical is pivotal in understanding the molecular and crystal structure of certain compounds. For example, research has been done on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, among other starting materials. The study of these compounds' structure aids in the development of new materials and drugs (Çolak, Karayel, Buldurun, & Turan, 2021).
Involvement in Cascade Reactions
- This compound plays a role in cascade reactions, which are a sequence of reactions where the product of one reaction acts as the starting material for the next. An example is its use in the stereoselective synthesis of pipecolic acid derivatives, which are valuable in the synthesis of various biologically active compounds (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Electropolymerization and Electrochemical Properties
- Research includes its application in the synthesis of polythiophene derivatives, which are important in material science, particularly in the development of electrochromic materials. These studies explore the electrochemical polymerization and properties of these compounds (Ozyurt, Gunbas, Durmus, & Toppare, 2008).
Application in Stereoselective Synthesis
- It is also used in the stereoselective synthesis of complex organic molecules. For instance, research has been conducted on the preparation and stereoselective hydrogenation of chiral carboxylates, highlighting its role in creating compounds with specific spatial arrangements, crucial in pharmaceuticals (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).
properties
IUPAC Name |
tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIXNWYNKZBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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